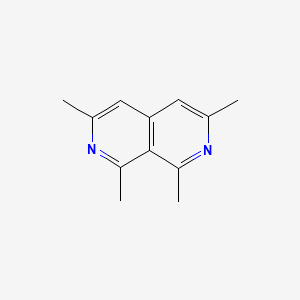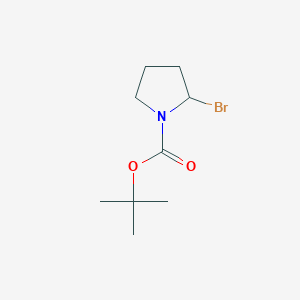
tert-Butyl 2-bromopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-bromopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromine atom attached to the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromopyrrolidine-1-carboxylate typically involves the bromination of tert-Butyl pyrrolidine-1-carboxylate. One common method includes the reaction of tert-Butyl pyrrolidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Reduction Reactions: The compound can be reduced to tert-Butyl 2-pyrrolidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted pyrrolidine derivatives.
Reduction: tert-Butyl 2-pyrrolidine-1-carboxylate.
Oxidation: tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromopyrrolidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated pyrrolidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
- tert-Butyl 2-formylpyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-bromopyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. This reactivity distinguishes it from other similar compounds, such as tert-Butyl 2-formylpyrrolidine-1-carboxylate, which contains a formyl group instead of a bromine atom. The bromine atom also imparts different physicochemical properties, making this compound suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H16BrNO2 |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
tert-butyl 2-bromopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6H2,1-3H3 |
InChI Key |
RANZYOPVQZVRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


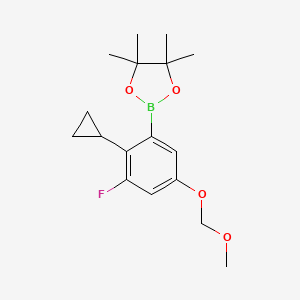
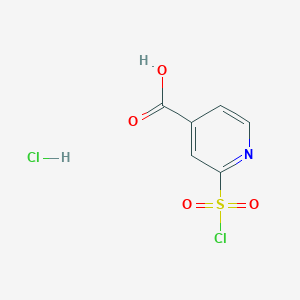
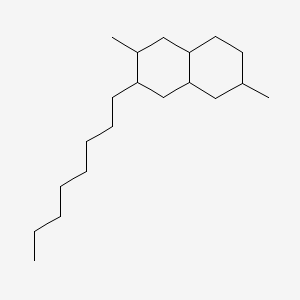
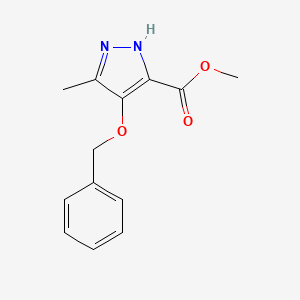
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
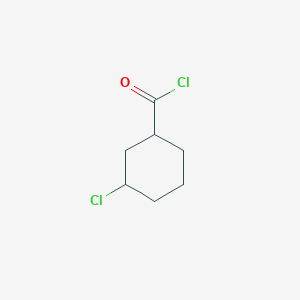
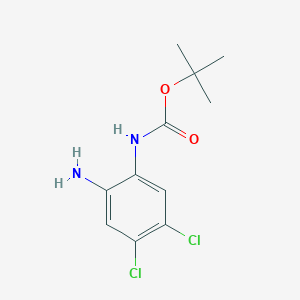
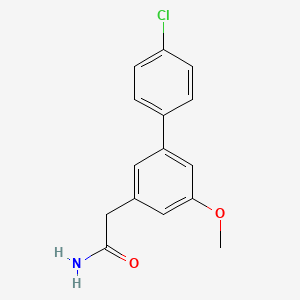
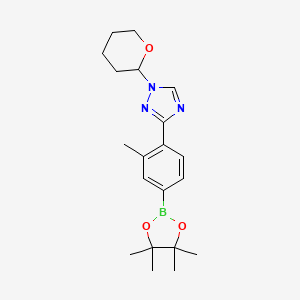
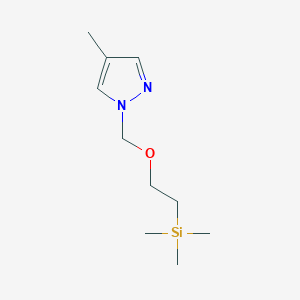
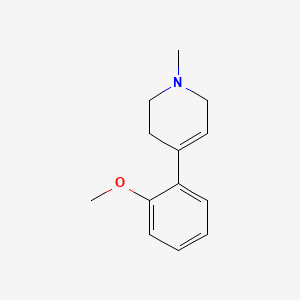
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
